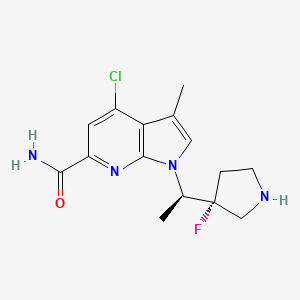
Pim-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Pim-IN-1 is typically synthesized through step-growth polymerizations. The primary monomers used in its synthesis are 5,5’,6,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane and tetrachloroterephthalonitrile . The reaction is carried out under nitrogen-purged conditions at temperatures ranging from 100°C to 160°C . The polymerization process involves double nucleophilic aromatic substitution reactions .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and continuous monitoring of reaction conditions to ensure the desired molecular weight and polymer structure . The polymer is then processed into membranes or other forms depending on its intended application .
化学反応の分析
Types of Reactions: Pim-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out to modify the polymer’s properties or to introduce functional groups that enhance its performance in specific applications .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while reduction reactions can lead to the formation of amines or alcohols .
科学的研究の応用
Pim-IN-1 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a membrane material for gas separation processes, particularly for the separation of carbon dioxide from methane and nitrogen . In biology and medicine, this compound is being explored for its potential use in drug delivery systems and as a scaffold for tissue engineering . In industry, it is used in the production of high-performance membranes for water purification and other separation processes .
作用機序
The mechanism of action of Pim-IN-1 is primarily related to its ability to form highly porous structures that facilitate the selective transport of molecules . The molecular targets and pathways involved in its action include the interaction with specific gases or solutes, which are selectively adsorbed or transported through the polymer matrix . This selective transport is driven by the size and shape of the micropores, as well as the chemical interactions between the polymer and the target molecules .
類似化合物との比較
Pim-IN-1 is unique among similar compounds due to its high microporosity and rigid backbone structure . Similar compounds in the PIM family include PIM-2 and PIM-3, which also exhibit high microporosity but differ in their chemical structure and properties . For example, PIM-2 has a different monomer composition that results in slightly different gas separation properties . PIM-3, on the other hand, has a more flexible backbone structure, which affects its mechanical properties and performance in certain applications .
特性
分子式 |
C15H18ClFN4O |
|---|---|
分子量 |
324.78 g/mol |
IUPAC名 |
4-chloro-1-[(1R)-1-[(3R)-3-fluoropyrrolidin-3-yl]ethyl]-3-methylpyrrolo[2,3-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H18ClFN4O/c1-8-6-21(9(2)15(17)3-4-19-7-15)14-12(8)10(16)5-11(20-14)13(18)22/h5-6,9,19H,3-4,7H2,1-2H3,(H2,18,22)/t9-,15-/m1/s1 |
InChIキー |
HDYFVAJZXGMYBL-RFAUZJTJSA-N |
異性体SMILES |
CC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@H](C)[C@]3(CCNC3)F |
正規SMILES |
CC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)C(C)C3(CCNC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
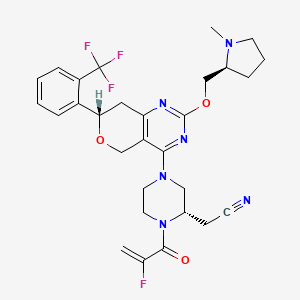
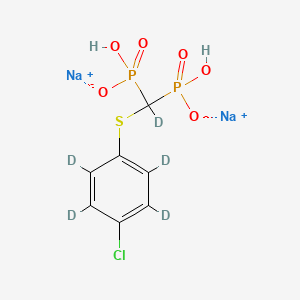

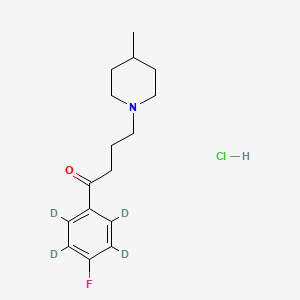
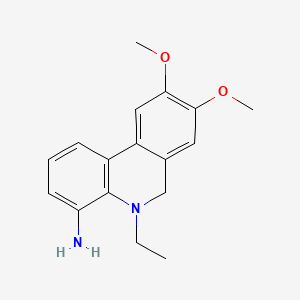
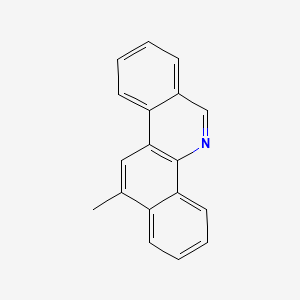
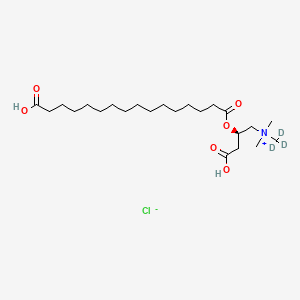
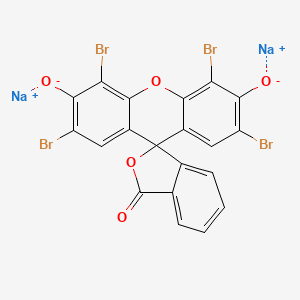
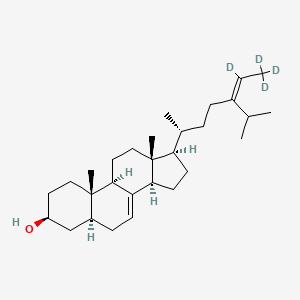

![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
